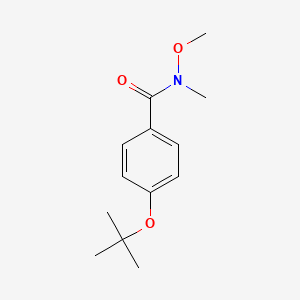

4-Tert-butoxy-N-methoxy-N-methylbenzamide

Description

Contextual Significance of N-Methoxy-N-methylbenzamides (Weinreb Amides) in Contemporary Organic Synthesis

Discovered in 1981 by Steven M. Weinreb and Steven Nahm, N-methoxy-N-methylamides have revolutionized the synthesis of carbonyl compounds. The primary significance of Weinreb amides lies in their ability to react with organometallic reagents, such as Grignard reagents and organolithium species, to afford ketones in high yields, cleanly and under mild conditions. This reactivity profile contrasts sharply with that of other carboxylic acid derivatives like esters or acid chlorides, which often undergo over-addition to form tertiary alcohols as byproducts.

The unique reactivity of Weinreb amides is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stabilized at low temperatures and does not collapse to the corresponding ketone until acidic workup. This stability prevents the undesired second addition of the organometallic reagent, thus ensuring the selective formation of the ketone.

The versatility of Weinreb amides extends beyond ketone synthesis. They can be readily reduced by hydride reagents, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH4), to furnish aldehydes. This transformation is also characterized by high yields and chemoselectivity, further cementing the importance of Weinreb amides as key synthetic intermediates.

The preparation of Weinreb amides is typically straightforward, often involving the coupling of a carboxylic acid or its activated derivative with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling agent. Their stability and tolerance to a wide range of functional groups make them indispensable tools in the total synthesis of natural products, the development of novel pharmaceuticals, and the creation of new materials.

Relevance of 4-Tert-butoxy-N-methoxy-N-methylbenzamide in Contemporary Chemical Research

This compound, with the CAS number 916791-35-0, is a specific Weinreb amide that serves as a valuable building block in organic synthesis. The presence of the tert-butoxy (B1229062) group at the para position of the benzamide (B126) ring imparts specific properties and synthetic utility to the molecule. The tert-butoxy group is a common protecting group for phenols, and its presence in this Weinreb amide allows for the introduction of a protected hydroxyl functionality into a target molecule. This is particularly relevant in the synthesis of complex molecules where the modulation of electronic properties or the later deprotection to reveal a phenol (B47542) group is desired.

While specific, detailed research findings exclusively focused on this compound are not extensively documented in publicly available literature, its structural features strongly suggest its application as a precursor for the synthesis of 4-tert-butoxy-substituted aromatic ketones. These ketones can be key intermediates in the synthesis of various biologically active compounds.

For instance, the 4-tert-butylphenyl moiety is a structural feature in some pharmacologically active molecules. Although distinct from the tert-butoxy group, the related structural motif highlights the interest in substituted benzene (B151609) rings in drug discovery. It is plausible that this compound could be utilized in the synthesis of analogs of such compounds.

The general reactivity of Weinreb amides suggests that this compound would readily react with a variety of organometallic reagents to introduce different acyl groups, leading to a diverse range of 4-tert-butoxyphenyl ketones. These ketones can then undergo further transformations, such as functional group interconversions or coupling reactions, to build more complex molecular scaffolds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 916791-35-0 |

| Molecular Formula | C13H19NO3 |

| Molecular Weight | 237.29 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate (B1210297), and tetrahydrofuran. |

Overview of Research Trajectories for Substituted Benzamide Derivatives

Substituted benzamide derivatives constitute a prominent class of compounds with diverse applications, particularly in medicinal chemistry and materials science. The research trajectories in this area are multifaceted and continue to expand.

One of the most significant areas of research for substituted benzamides is in drug discovery and development. Numerous benzamide-containing molecules have been developed as therapeutic agents with a wide range of biological activities. nih.gov These include:

Anticancer Agents: Many substituted benzamides have been investigated for their potential as anticancer drugs. For example, they are being explored as inhibitors of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression and are often dysregulated in cancer.

Antipsychotic and Antidepressant Drugs: The benzamide scaffold is a key feature in several antipsychotic and antidepressant medications. These compounds often act as antagonists or partial agonists of dopamine (B1211576) and serotonin (B10506) receptors in the central nervous system.

Antimicrobial Agents: Researchers are actively exploring substituted benzamides as potential antibacterial and antifungal agents. These compounds can target various cellular processes in microorganisms, offering new avenues for combating infectious diseases.

Another burgeoning research trajectory for substituted benzamides is in the field of materials science. The rigid aromatic core and the hydrogen bonding capabilities of the amide group make these molecules attractive building blocks for the construction of supramolecular assemblies and functional materials. Current research in this area includes the development of:

Liquid Crystals: The anisotropic nature of some substituted benzamides allows them to form liquid crystalline phases, which have applications in display technologies and optical devices.

Organic Light-Emitting Diodes (OLEDs): Benzamide derivatives are being investigated as components of OLEDs due to their thermal stability and charge-transporting properties.

Sensors: The ability of the benzamide moiety to participate in specific non-covalent interactions is being exploited in the design of chemical sensors for the detection of various analytes.

The synthesis of novel substituted benzamide derivatives with tailored properties remains an active area of research. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and C-H activation strategies, are being employed to efficiently access a wide array of structurally diverse benzamides for evaluation in various applications.

Properties

IUPAC Name |

N-methoxy-N-methyl-4-[(2-methylpropan-2-yl)oxy]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-11-8-6-10(7-9-11)12(15)14(4)16-5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPRGMGUHZFQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Tert Butoxy N Methoxy N Methylbenzamide

Established Preparative Routes

Traditional methods for the synthesis of 4-Tert-butoxy-N-methoxy-N-methylbenzamide, a type of Weinreb-Nahm amide, rely on well-established acylation and direct amide formation reactions. These routes are widely used due to their reliability and predictability. wikipedia.org

Acylation Reactions Utilizing Benzoyl Chloride Derivatives and N,O-Dimethylhydroxylamine Hydrochloride

A primary and conventional method for preparing this compound involves the acylation of N,O-dimethylhydroxylamine hydrochloride with a 4-tert-butoxybenzoyl chloride derivative. This reaction is a specific application of the Schotten-Baumann reaction conditions, typically carried out in the presence of a base to neutralize the hydrochloric acid released during the reaction. The base, often an amine like triethylamine (B128534) or pyridine, deprotonates the hydroxylamine (B1172632) hydrochloride, allowing the free amine to act as a nucleophile.

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of N,O-dimethylhydroxylamine on the electrophilic carbonyl carbon of 4-tert-butoxybenzoyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the stable amide product. The presence of the N-methoxy group on the resulting amide is crucial as it stabilizes the tetrahedral intermediate formed in subsequent reactions, for instance, with organometallic reagents, thus preventing over-addition. researchgate.net

Typical Reaction Conditions:

| Parameter | Condition |

|---|---|

| Reactants | 4-tert-butoxybenzoyl chloride, N,O-Dimethylhydroxylamine hydrochloride |

| Base | Triethylamine, Pyridine |

| Solvent | Dichloromethane, Chloroform |

| Temperature | 0 °C to room temperature |

Direct Amide Formation from Carboxylic Acids and Hydroxylamine Salts

An alternative to using acyl chlorides is the direct coupling of 4-tert-butoxybenzoic acid with N,O-dimethylhydroxylamine hydrochloride. This approach avoids the need to prepare the often moisture-sensitive acyl chloride. The reaction requires the use of a coupling agent to activate the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxylamine.

A wide variety of peptide coupling reagents are effective for this transformation. wikipedia.org Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Other phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), are also highly effective. The combination of triphenylphosphine (B44618) (PPh3) and iodine has also been shown to be effective for converting carboxylic acids to Weinreb amides. nih.gov

The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides). This intermediate is then readily attacked by N,O-dimethylhydroxylamine to furnish the desired amide product.

Catalytic Approaches in Benzamide (B126) Synthesis

Modern synthetic chemistry has seen a shift towards catalytic methods to improve efficiency, atom economy, and environmental footprint. The synthesis of this compound has also benefited from these advancements.

Palladium-Catalyzed Coupling Reactions for Aryl Amidation

Palladium catalysts are powerful tools for forming carbon-nitrogen bonds. One advanced method for the synthesis of aryl Weinreb amides is the palladium-catalyzed aminocarbonylation of aryl halides. wikipedia.org In this approach, a suitable aryl halide, such as 4-tert-butoxy-bromobenzene, can be coupled with carbon monoxide and N,O-dimethylhydroxylamine in the presence of a palladium catalyst to directly yield this compound.

This process involves a catalytic cycle that typically includes oxidative addition of the aryl halide to the palladium(0) complex, insertion of carbon monoxide into the aryl-palladium bond to form a palladated acyl complex, and subsequent reductive elimination after reaction with the hydroxylamine to release the amide product and regenerate the catalyst. The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivity. nih.gov

Metal-Free Synthetic Protocols

Concerns about the cost and potential toxicity of residual transition metals in final products have driven the development of metal-free synthetic methods. Several effective metal-free protocols for the synthesis of Weinreb amides have been reported.

One notable method involves a one-pot reaction of a carboxylic acid with phosphorus trichloride (B1173362) and N,O-dimethylhydroxylamine. organic-chemistry.orgthieme-connect.com This procedure is performed under mild conditions and is applicable to a wide range of carboxylic acids, including aromatic variants like 4-tert-butoxybenzoic acid. The reaction is believed to proceed through the in situ formation of a carboxylic acid chloride or other activated phosphorus intermediates. organic-chemistry.org This approach is lauded for its high yields, operational simplicity, and suitability for large-scale production. thieme-connect.com

Another metal-free approach utilizes the combination of triphenylphosphine (PPh3) and iodine (I2) to activate the carboxylic acid. nih.gov This reagent system forms a halophosphonium salt in situ, which then activates the carboxyl group for amidation. The use of polymer-supported triphenylphosphine can simplify the purification process, as the resulting phosphine (B1218219) oxide byproduct can be removed by filtration. nih.gov

Considerations for Reaction Scalability and Efficiency in Production

The transition of a synthetic route from a laboratory scale to industrial production requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact.

For the synthesis of this compound, traditional methods using acyl chlorides may be less favorable on a large scale due to the handling of corrosive reagents like thionyl chloride or oxalyl chloride needed for acyl chloride preparation. Direct amide formation using coupling agents is often used in pharmaceutical manufacturing, but the high cost of many coupling reagents and the generation of stoichiometric amounts of byproducts can be a significant drawback. acs.org

Catalytic methods, particularly those that are one-pot and metal-free, are highly attractive for large-scale synthesis. The one-pot synthesis using phosphorus trichloride, for example, is highlighted as being suitable for large-scale production due to its high yields and simple process. organic-chemistry.orgthieme-connect.com Metal-free protocols also eliminate the need for potentially costly and energy-intensive steps to remove trace metals from the final product. strath.ac.uk The efficiency of a process can be further enhanced by using continuous flow chemistry, which can improve reaction control, safety, and throughput. numberanalytics.com Ultimately, the choice of a scalable synthetic route will depend on a balance of factors including raw material cost, process safety, capital investment, and product purity requirements. numberanalytics.com

Evaluation of Functional Group Tolerance in the Synthesis of this compound Remains an Area for Detailed Investigation

The evaluation of functional group tolerance is a critical aspect of synthetic methodology development. It defines the scope and limitations of a reaction, informing chemists which molecular functionalities can be present in the starting materials without interfering with the desired transformation. Such studies typically involve reacting a series of substrates, each containing a different functional group, under the optimized reaction conditions and measuring the impact on the reaction's yield and purity.

For the synthesis of a Weinreb amide like this compound, this would involve assessing the reaction's performance in the presence of common functional groups. These groups could range from simple alkyl and aryl halides to more sensitive functionalities such as aldehydes, ketones, esters, nitriles, and nitro groups. The stability of various protecting groups under the reaction conditions would also be a key area of investigation.

In a hypothetical study on the functional group tolerance for the synthesis of this compound, researchers would likely compile their findings into a data table. This table would systematically list the functional groups tested, the structure of the substrate, and the resulting yield of the desired product.

Hypothetical Data Table on Functional Group Tolerance

| Entry | Functional Group Present | Substrate | Yield (%) |

|---|---|---|---|

| 1 | -Br (Aryl Bromide) | 4-bromo-starting material | Data not available |

| 2 | -CN (Nitrile) | 4-cyano-starting material | Data not available |

| 3 | -NO2 (Nitro) | 4-nitro-starting material | Data not available |

| 4 | -CHO (Aldehyde) | 4-formyl-starting material | Data not available |

| 5 | -COMe (Ketone) | 4-acetyl-starting material | Data not available |

| 6 | -CO2Et (Ester) | 4-ethoxycarbonyl-starting material | Data not available |

This table is illustrative of how data on functional group tolerance would be presented. Currently, specific experimental data for the synthesis of this compound is not available in the reviewed literature.

The tert-butoxy (B1229062) group on the benzamide ring is a bulky electron-donating group, which could influence the reactivity of the starting material. It is generally considered a robust protecting group, stable to a range of reaction conditions. However, its compatibility in specific amide-forming reactions would need to be experimentally verified.

Chemical Reactivity and Transformation Mechanisms of 4 Tert Butoxy N Methoxy N Methylbenzamide

Reactions at the Amide Carbonyl Center

The N-methoxy-N-methylamide group, commonly known as the Weinreb amide, provides a unique platform for reactions at the carbonyl carbon. This functionality allows for the synthesis of ketones and aldehydes by preventing the common issue of over-addition seen with more reactive acylating agents like acid chlorides or esters. organic-chemistry.org

The reaction of 4-Tert-butoxy-N-methoxy-N-methylbenzamide with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), is a reliable method for ketone synthesis. wikipedia.orgmychemblog.com The key to this transformation is the formation of a stable tetrahedral intermediate.

Mechanism: The nucleophilic organometallic reagent adds to the electrophilic carbonyl carbon of the amide. The resulting negatively charged oxygen and the methoxy (B1213986) group's oxygen atom chelate to the metal ion (e.g., Mg²⁺ or Li⁺). wikipedia.orgyoutube.com This chelated tetrahedral intermediate is stable at low temperatures and does not collapse to release the ketone until an aqueous workup is performed. organic-chemistry.org This stability prevents a second equivalent of the organometallic reagent from adding to the carbonyl, thus avoiding the formation of a tertiary alcohol, a common side product in reactions with other carboxylic acid derivatives. organic-chemistry.orgmychemblog.com Upon acidic workup, the chelate is broken down, and the desired ketone is liberated. organic-chemistry.org

This compound can be selectively reduced to form 4-(tert-butoxy)benzaldehyde. nist.govnist.gov This transformation requires mild reducing agents that can convert the amide to the aldehyde without further reduction to the primary alcohol.

Mechanism: Hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBAL-H), add a hydride ion to the carbonyl carbon. wikipedia.orgescholarship.org Similar to ketone synthesis, a stable intermediate is formed. This intermediate is resistant to further reduction under controlled conditions, particularly at low temperatures (e.g., -78 °C). masterorganicchemistry.com An aqueous workup then hydrolyzes the intermediate to yield the aldehyde. While the powerful LiAlH₄ can be used, it often requires careful stoichiometry and temperature control to avoid over-reduction to the alcohol. masterorganicchemistry.commasterorganicchemistry.com DIBAL-H is frequently the reagent of choice due to its bulkiness and lower reactivity, which provides greater selectivity for the aldehyde product. masterorganicchemistry.comorganic-chemistry.org

Reductive Cleavage and Derivatization at the N-O Bond

The N-O bond in Weinreb amides is relatively weak and susceptible to reductive cleavage. This reaction provides a pathway to N-methyl amides, effectively using the N-methoxy group as a temporary auxiliary that can be removed after performing reactions at the carbonyl center.

Several methodologies have been developed for the reductive cleavage of the N-O bond in Weinreb amides.

Alkali Metal Systems: The use of sodium metal dispersed on solid supports like alumina (B75360) or silica (B1680970) gel has been shown to effectively reduce the N-O bond of various Weinreb amides. researchgate.net This method provides modest to excellent yields and is tolerant of different functional groups. researchgate.net

Electrochemical Methods: Cathodic reduction in a divided cell is an efficient method for N-O bond cleavage. jst.go.jpokayama-u.ac.jp This approach involves the direct reduction of the N-methoxy amide at the cathode. Cyclic voltammetry and theoretical calculations suggest that this process generates a methoxy radical and an amide anion. jst.go.jpokayama-u.ac.jp

Organic Electron Donors: Neutral organic "super-electron donors" can be used as metal-free reducing agents for cleaving N-O bonds. organic-chemistry.orgstrath.ac.uk The mechanism involves a single-electron transfer (SET) from the donor to the Weinreb amide, initiating the N-O bond scission to form a radical intermediate, which is then further reduced and protonated to yield the final amide product. organic-chemistry.org

Photocatalytic Methods: Organophotocatalytic systems using catalysts like anthracene (B1667546) can facilitate N-O bond cleavage under mild, light-enabled conditions. chemrxiv.org This process also operates via a photoinduced single-electron transfer (SET) mechanism. chemrxiv.org

The primary product resulting from the reductive cleavage of the N-O bond in this compound is 4-tert-butoxy-N-methylbenzamide . This transformation effectively removes the methoxy group, converting the Weinreb amide into a more conventional secondary amide. This can be a crucial step in a synthetic sequence where the Weinreb functionality was initially required for a specific transformation (like ketone synthesis) but is no longer needed in the final target molecule.

Catalyzed Cross-Coupling Reactions

While Weinreb amides are primarily known as acylating agents, the broader class of amides has been increasingly utilized in catalyzed cross-coupling reactions through the activation of the otherwise inert N-C(O) bond. For Weinreb amides specifically, their application in this area is less common than that of other activated amides, such as N-Boc amides. nsf.gov

However, related N-methoxy arylamides have been shown to participate in certain catalyzed transformations. For example, copper-catalyzed C-O cross-coupling reactions between N-methoxy arylamides and arylboronic acids have been reported, though these reactions occur at the N-O bond rather than the N-C bond. mdpi.com Additionally, iron-catalyzed N=S cross-coupling reactions with sulfoxides have been demonstrated. nih.gov

The direct participation of the aryl group of this compound in reactions like the Suzuki or Heck coupling would typically require transformation of the amide into a more reactive functional group (e.g., an aryl halide or triflate). However, the development of nickel-catalyzed Mizoroki–Heck reactions of certain amide derivatives suggests an expanding scope for amide cross-couplings, although specific examples involving Weinreb amides are not prevalent. nih.gov The primary utility of the this compound moiety remains in its capacity as a precursor for ketones and aldehydes rather than as a direct partner in C-C cross-coupling reactions.

Copper-Mediated C-O Bond Formation with Arylboronic Acids

Recent advancements have demonstrated the utility of N-methoxy amides in copper-catalyzed C-O cross-coupling reactions with arylboronic acids, leading to the synthesis of aryl-N-methoxy arylimides. mdpi.com While the specific use of this compound is not detailed, the reaction scope was examined with various electronically and sterically diverse N-methoxy amides, suggesting its applicability. mdpi.com The reaction is typically promoted by an inexpensive and commercially available copper(I) iodide (CuI) catalyst. mdpi.com

The process involves the O-arylation of the N-methoxy amide. mdpi.com The reaction conditions tolerate a range of functional groups on both the N-methoxy amide and the arylboronic acid. For instance, electron-donating groups like a para-methoxy group and electron-withdrawing groups such as halides on the benzamide (B126) ring smoothly yield the corresponding C-O coupled products in moderate to good yields. mdpi.com This indicates that the tert-butoxy (B1229062) group, being an electron-donating group, would be compatible with this transformation.

Table 1: Representative Scope of Copper-Catalyzed C-O Coupling of N-Methoxy Amides with p-tolylboronic acid Reaction conditions: N-methoxy amide (0.2 mmol), p-tolylboronic acid (1.5 equiv.), CuI (0.2 equiv.), Na₃PO₄·12H₂O (2 equiv.), DCE (2.0 mL), air, 130 °C, 24 h. Data sourced from a study on various substituted N-methoxy amides. mdpi.com

| N-Methoxy Amide Substituent | Product Yield (%) |

| 4-Methoxy | 69% |

| 4-Fluoro | 64% |

| 4-Chloro | 65% |

| 4-Bromo | 58% |

| 2-Bromo | 38% |

Iron-Catalyzed N-S Coupling for Sulfoximine Synthesis

An efficient method for the synthesis of N-acyl sulfoximines has been developed through an iron-catalyzed selective N=S coupling reaction between N-methoxy amides and sulfoxides. acs.orgnih.govnih.gov This transformation is notable for its use of an inexpensive and environmentally benign iron(III) catalyst, operational simplicity, and high yields. acs.org The reaction is conducted under an air atmosphere and is scalable, making it a practical approach for preparing sulfoximines. nih.govnih.gov

The reaction tolerates a wide array of substituents on the phenyl ring of the N-methoxy amide, including both electron-donating and electron-withdrawing groups. acs.orgnih.gov Given this broad substrate scope, this compound is expected to be a viable substrate for this coupling. The process obviates the need for prior functionalization of the coupling partners. nih.gov

Table 2: Substrate Scope of Iron-Catalyzed N=S Cross-Coupling of N-Methoxy-Substituted Amides Reaction conditions: N-methoxy amide (0.2 mmol), DMSO (0.5 mL), FeCl₃ (10 mol %), Et₃N (2.0 equiv.), THF (1.5 mL), air, 90 °C, 12 h. Data sourced from a study on various substituted N-methoxy amides. acs.org

| N-Methoxy Amide Substituent | Product Yield (%) |

| 4-Methyl | 95% |

| 4-Methoxy | 91% |

| 4-Fluoro | 85% |

| 4-Chloro | 89% |

| 4-Bromo | 88% |

| 4-CF₃ | 82% |

C-H Activation and Cascade Functionalizations

The benzamide scaffold is a versatile platform for C-H activation and subsequent functionalization reactions. These methods offer atom- and step-economical routes to complex molecules.

Oxidative Cross-Dehydrogenative Coupling Reactions

Oxidative cross-dehydrogenative coupling (CDC) reactions represent a powerful strategy for forming C-N bonds. While direct CDC reactions involving this compound are not explicitly documented, related transformations highlight the potential of the N-methoxy amide group in such couplings. For example, a hetero-selective cross-dehydrogenative N-N coupling of various N-methoxyamides with benzotriazoles has been achieved using a hypervalent iodine species as the oxidant. d-nb.info This reaction demonstrates remarkable functional group tolerance, accommodating alkyl, halide, and ester groups on the amide's aromatic ring. d-nb.info

Another relevant CDC approach is the synthesis of N-arylbenzamides from methylarenes and acetanilides, mediated by tert-butyl hydroperoxide (TBHP). beilstein-journals.org These examples underscore the capability of amide derivatives to participate in oxidative coupling reactions, suggesting that this compound could be a suitable substrate for analogous C-H functionalization strategies.

Radical Cascade Cyclizations Involving Benzamide Derivatives

Benzamide derivatives are competent substrates in radical cascade cyclizations, enabling the rapid construction of complex heterocyclic structures. An efficient Rh(III)-catalyzed C-H imidization/cyclization cascade of N-methoxybenzamides with isoxazolones has been developed for the assembly of dihydroquinazolin-4(1H)-ones. rsc.org This process involves the formation of two new C-N bonds in a single operation. Computational and experimental studies suggest a sequence involving C-H activation, oxidation, amination, isomerization, and intramolecular cyclization, potentially proceeding through a Rh(V) nitrenoid intermediate. rsc.org

Furthermore, metal-free radical cascade cyclizations have been developed for amino acid-tethered 1,6-enynones, which can be conceptually related to functionalized benzamides, to create succinimide (B58015) scaffolds. researchgate.net These reactions proceed efficiently, highlighting the robustness of radical-based strategies for building molecular complexity from amide-containing precursors.

Mechanistic Investigations of Amide Reactivity

The reactivity of this compound is governed by the fundamental mechanistic principles associated with the Weinreb amide functionality.

Tetrahedral Intermediates

A defining characteristic of N-methoxy-N-methylamides (Weinreb amides) is their reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form ketones without the common side-reaction of over-addition to produce a tertiary alcohol. wikipedia.orgorientjchem.org This selectivity is attributed to the formation of a stable five-membered tetrahedral cyclic intermediate upon nucleophilic attack at the carbonyl carbon. wikipedia.orgnih.gov The methoxy group on the nitrogen atom chelates the metal ion (e.g., Mg or Li), stabilizing this intermediate at low temperatures. wikipedia.org This stable adduct prevents the elimination of the N-methoxy-N-methylamine group and a subsequent second nucleophilic addition. orientjchem.orgnih.gov The desired ketone is then liberated upon aqueous workup.

Tautomerization

Amides can exist in equilibrium with their tautomeric imidic acid (or imidol) form. researchgate.net For N,N-disubstituted amides like this compound, this specific tautomerization is not possible. However, the products derived from it, such as ketones, can undergo keto-enol tautomerization if they possess at least one alpha-hydrogen. wikipedia.org This equilibrium is catalyzed by both acids and bases and is a fundamental concept in the reactivity of carbonyl compounds. wikipedia.org

Radical Pathways

In addition to ionic pathways, benzamide derivatives can participate in reactions proceeding through radical intermediates. Copper-catalyzed oxidative C(sp³)–H/N–H coupling of amides with simple alkanes has been shown to occur via a radical process. rsc.org Mechanistic studies of similar copper-catalyzed C-H amidation reactions suggest that a tert-butoxy radical, generated from a peroxide initiator, abstracts a hydrogen atom from an alkane to form an alkyl radical. nih.gov This alkyl radical then combines with a copper-amide complex to form the final N-alkylated product. nih.gov These findings indicate that under appropriate oxidative conditions, this compound could engage in C-N bond formation via radical-mediated pathways.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the atomic framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the electronic environment and connectivity of atoms.

Proton (¹H) NMR for Chemical Environment Analysis

The ¹H NMR spectrum of 4-Tert-butoxy-N-methoxy-N-methylbenzamide is expected to show distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The tert-butoxy (B1229062) group, the para-substituted aromatic ring, and the N-methoxy-N-methyl (Weinreb amide) moiety each produce characteristic resonances.

Tert-butoxy Group: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet, typically in the upfield region around δ 1.3-1.4 ppm.

Aromatic Protons: The benzene (B151609) ring is substituted at the 1 and 4 positions, creating a symmetrical AA'BB' spin system. This will appear as two distinct doublets. The two protons ortho to the electron-donating tert-butoxy group are expected to be more shielded and resonate upfield (around δ 6.9-7.1 ppm) compared to the two protons ortho to the electron-withdrawing benzamide (B126) group (around δ 7.5-7.7 ppm).

Weinreb Amide Protons: The N-methyl (N-CH₃) and O-methyl (O-CH₃) groups are expected to appear as two separate singlets. Due to the electronegativity of the adjacent atoms, these would be found in the range of δ 3.3-3.6 ppm. It is a known phenomenon in N-methoxy-N-methylbenzamides that restricted rotation around the carbonyl-nitrogen (C-N) bond can lead to broadening of these signals at room temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound This data is predicted based on chemical structure and data from analogous compounds.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| -C(CH₃)₃ | ~1.35 | Singlet (s) | 9H | tert-butyl protons |

| N-CH₃ | ~3.35 | Singlet (s, may be broad) | 3H | N-methyl protons |

| O-CH₃ | ~3.55 | Singlet (s, may be broad) | 3H | O-methyl protons |

| Ar-H (ortho to -OtBu) | ~7.0 | Doublet (d) | 2H | Aromatic protons |

| Ar-H (ortho to -C=O) | ~7.6 | Doublet (d) | 2H | Aromatic protons |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, nine distinct signals are expected.

Aliphatic Carbons: The three equivalent methyl carbons of the tert-butyl group will produce a single peak around δ 28-29 ppm, while the associated quaternary carbon will appear further downfield, around δ 78-79 ppm. The N-methyl carbon is expected around δ 34 ppm, and the O-methyl carbon, being attached to a more electronegative oxygen, will be further downfield around δ 61 ppm.

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon bearing the tert-butoxy group (C-O) is expected around δ 158-160 ppm. The two carbons ortho to it will be around δ 113-115 ppm. The two carbons meta to it (and ortho to the carbonyl) will be around δ 128-130 ppm. The ipso-carbon attached to the carbonyl group will be in the δ 125-127 ppm range.

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of δ 168-170 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound This data is predicted based on chemical structure and data from analogous compounds.

| Carbon Group | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| -C(CH₃)₃ | ~29 | tert-butyl methyl carbons |

| N-CH₃ | ~34 | N-methyl carbon |

| O-CH₃ | ~61 | O-methyl carbon |

| -OC(CH₃)₃ | ~79 | tert-butyl quaternary carbon |

| Ar-C (ortho to -OtBu) | ~114 | Aromatic C-H |

| Ar-C (ipso, to -C=O) | ~126 | Aromatic quaternary C |

| Ar-C (ortho to -C=O) | ~129 | Aromatic C-H |

| Ar-C (ipso, to -OtBu) | ~159 | Aromatic quaternary C |

| C=O | ~169 | Amide carbonyl carbon |

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is highly effective for identifying the functional groups present.

The IR spectrum of this compound would be dominated by a few key absorption bands:

A very strong and sharp absorption band for the amide carbonyl (C=O) stretch is expected in the region of 1640-1680 cm⁻¹.

Several bands corresponding to the aromatic ring C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

The C-O stretching vibrations from the tert-butoxy ether linkage would result in a strong band, likely around 1250 cm⁻¹.

Aliphatic C-H stretching from the methyl and tert-butyl groups would be visible just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound This data is predicted based on chemical structure and data from analogous compounds.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850-2980 | C-H Stretch | Aliphatic (tert-butyl, methyl) |

| 1640-1680 | C=O Stretch | Amide (Weinreb) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass. For this compound, the molecular formula is C₁₃H₁₉NO₃. The calculated monoisotopic (exact) mass is 237.13649 Da. researchgate.net An HRMS analysis would be expected to find a molecular ion peak ([M]⁺) or, more commonly, protonated ([M+H]⁺, m/z 238.14377) or sodiated ([M+Na]⁺, m/z 260.12572) adducts corresponding to this exact mass, thereby confirming the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying components in a mixture. If this compound were analyzed by GC-MS using electron ionization (EI), a characteristic fragmentation pattern would be expected.

Molecular Ion: The molecular ion peak ([M]⁺) at m/z 237 would be observed, though its intensity may vary.

Key Fragments: A very common and often prominent fragmentation pathway for tert-butyl ethers and esters is the loss of a tert-butyl radical or isobutylene, leading to a significant peak at m/z 180 or 181. Another likely fragmentation would be the cleavage of the amide N-O bond.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound This data is predicted based on chemical structure and fragmentation principles.

| m/z Value | Predicted Ion | Notes |

|---|---|---|

| 237 | [C₁₃H₁₉NO₃]⁺ | Molecular Ion ([M]⁺) |

| 222 | [M - CH₃]⁺ | Loss of a methyl radical |

| 181 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 180 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |

| 149 | [C₈H₉O₂]⁺ | 4-tert-butoxybenzoyl cation |

Chromatographic Techniques for Reaction Monitoring and Product Purity

Chromatographic methods are indispensable tools in synthetic chemistry, providing qualitative and quantitative data on the progress of reactions and the purity of the final products. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are particularly crucial in the analysis of this compound.

Thin-Layer Chromatography is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions by observing the consumption of starting materials and the formation of products. For the synthesis of this compound, TLC is employed to qualitatively assess the reaction mixture at various time points.

The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or a mixture of solvents). The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. chemistryhall.comlibretexts.org The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.orgyoutube.com

Due to the lack of specific TLC data for this compound in the available literature, representative solvent systems and typical Rf values for analogous aromatic amides are presented below. The selection of an appropriate eluent system is critical for achieving good separation. A common starting point for developing a suitable solvent system is a mixture of a non-polar solvent like hexane (B92381) or pentane (B18724) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether. chemistryhall.com The polarity of the mobile phase is adjusted to achieve Rf values ideally between 0.3 and 0.7 for the compounds of interest. chemistryhall.com

Table 1: Representative TLC Conditions for Aromatic Amides on Silica Gel Plates

| Mobile Phase (Solvent System) | Ratio (v/v) | Typical Rf Range for Aromatic Amides | Visualization Method |

|---|---|---|---|

| Hexane : Ethyl Acetate | 7 : 3 | 0.4 - 0.6 | UV Light (254 nm) |

| Pentane : Diethyl Ether | 7 : 3 | 0.5 - 0.7 | UV Light (254 nm) |

| Chloroform : Methanol | 9.5 : 0.5 | 0.3 - 0.5 | Iodine Vapor |

This data is representative of aromatic amides and serves as a guideline for developing a specific method for this compound.

High-Performance Liquid Chromatography is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. For this compound, HPLC is the method of choice for determining the final product's purity with high accuracy and precision.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like benzamide derivatives. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

A validated RP-HPLC method for the quantitative determination of a related compound, 4-amino benzene sulphonamide, provides a framework for the analysis of this compound. wu.ac.th Key parameters of a typical HPLC method would include the column type, mobile phase composition, flow rate, and detector wavelength. The method would be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness. researchgate.net

Table 2: Illustrative HPLC Parameters for the Quantitative Analysis of a Substituted Benzamide

| Parameter | Condition |

|---|---|

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) nih.gov |

| Flow Rate | 1.0 mL/min wu.ac.th |

| Injection Volume | 5 µL wu.ac.th |

| Column Temperature | 25 °C wu.ac.th |

| Detection | UV at 265 nm wu.ac.th |

| Linearity Range | LOQ to 200% of the target concentration wu.ac.th |

| Correlation Coefficient (r²) | > 0.999 wu.ac.th |

These parameters are based on a validated method for a related compound and would require optimization for this compound.

X-ray Crystallography for Precise Molecular Geometry Determination

While a crystal structure for this compound is not publicly available, the crystallographic data for a closely related compound, 4-Methoxy-N-methylbenzamide, offers valuable insights into the expected molecular geometry. nih.govresearchgate.net The study of this analogue reveals a monoclinic crystal system with the space group P21/c. nih.govresearchgate.net The dihedral angle between the amide group and the benzene ring is a key conformational parameter. In the case of 4-Methoxy-N-methylbenzamide, this angle is 10.6 (1)°. nih.govresearchgate.net The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, which form chains of molecules. nih.govresearchgate.net

Table 3: Crystallographic Data for the Analogous Compound 4-Methoxy-N-methylbenzamide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₁₁NO₂ | nih.govresearchgate.net |

| Molecular Weight | 165.19 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P21/c | nih.govresearchgate.net |

| a (Å) | 8.7350 (17) | nih.govresearchgate.net |

| b (Å) | 9.2750 (19) | nih.govresearchgate.net |

| c (Å) | 10.719 (2) | nih.govresearchgate.net |

| β (°) | 99.83 (3) | nih.govresearchgate.net |

| Volume (ų) | 855.7 (3) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

| Temperature (K) | 293 | nih.govresearchgate.net |

| Radiation | Mo Kα (λ = 0.71073 Å) | nih.govresearchgate.net |

This crystallographic information for a similar molecule provides a strong predictive basis for the solid-state conformation and packing of this compound.

Computational Chemistry for Mechanistic Insights and Reaction Prediction

Density Functional Theory (DFT) for Elucidating Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 4-Tert-butoxy-N-methoxy-N-methylbenzamide, DFT calculations are instrumental in mapping out potential energy surfaces for its various transformations. This allows for the detailed examination of reaction pathways, such as those in transition metal-catalyzed C-H functionalization or nucleophilic additions.

Researchers utilize DFT to:

Identify Plausible Mechanisms: By calculating the energies of reactants, products, intermediates, and transition states, DFT can help determine the most energetically favorable reaction pathway. For instance, in a palladium-catalyzed C-H activation reaction, DFT can elucidate the role of ligands and additives in stabilizing catalytic intermediates. mdpi.com

Analyze Reaction Energetics: DFT provides quantitative data on activation barriers and reaction enthalpies, which are crucial for understanding reaction rates and equilibria. For example, calculations can reveal why N-O bond cleavage might be energetically unfavorable compared to the desired C-H activation under specific conditions. nih.gov

Investigate Solvent Effects: By incorporating solvent models, DFT calculations can simulate how the reaction environment influences the reaction pathway, providing a more realistic representation of laboratory conditions.

A hypothetical reaction pathway analysis for the addition of a Grignard reagent (R-MgX) to a Weinreb amide is presented below. The energies illustrate how DFT can map the progression from reactants to the final ketone product, highlighting the stability of the key intermediate.

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

| Reactants (Weinreb Amide + R-MgX) | Starting materials in solution | 0.0 |

| Transition State 1 (TS1) | Energy barrier for the nucleophilic addition | +12.5 |

| Tetrahedral Intermediate (Chelated) | Stable, five-membered ring intermediate | -25.0 |

| Transition State 2 (TS2) | Energy barrier for the collapse of the intermediate | +5.0 |

| Products (Ketone + MgX(OMe)(NMe)) | Final products after collapse and workup | -15.0 |

Note: Data is illustrative and based on general principles of Weinreb amide reactivity.

Computational Modeling of Intermediates and Transition States

The unique reactivity of Weinreb amides like this compound is attributed to the stability of the tetrahedral intermediate formed upon nucleophilic attack. researchgate.netresearchgate.net Computational modeling is perfectly suited to probe the geometry and electronic structure of these fleeting species.

Modeling the Tetrahedral Intermediate: The hallmark of the Weinreb ketone synthesis is the prevention of over-addition, which is achieved through the formation of a stable five-membered cyclic tetrahedral intermediate. wikipedia.orgnumberanalytics.com DFT calculations can optimize the geometry of this intermediate, revealing key structural parameters. The chelation of the metal cation (from Grignard or organolithium reagents) between the carbonyl oxygen and the methoxy (B1213986) oxygen is a critical stabilizing feature that can be precisely modeled. wikipedia.org

Analyzing Transition States: A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure is pivotal for determining the reaction's rate and selectivity. Automated transition state theory calculation methods can be employed to locate these critical geometries. nih.gov For the reaction of this compound, computational models of the transition state for nucleophilic addition would likely show the incoming nucleophile approaching the carbonyl carbon at a specific angle (e.g., the Bürgi-Dunitz angle), with the amide bond beginning to distort from planarity.

Below is a table of hypothetical geometric parameters for a modeled transition state during the addition of methylmagnesium chloride to a para-substituted Weinreb amide, derived from principles of DFT calculations.

| Parameter | Description | Hypothetical Value |

| C(carbonyl)-C(methyl) Distance | The forming bond between the carbonyl carbon and the incoming nucleophile. | 2.2 Å |

| C=O Bond Length | The elongating carbonyl double bond. | 1.3 Å |

| O-C-N Angle | The angle indicating the pyramidalization of the carbonyl carbon. | 110° |

| Mg-O(carbonyl) Distance | The distance of the coordinating magnesium atom to the carbonyl oxygen. | 2.0 Å |

| Mg-O(methoxy) Distance | The distance of the coordinating magnesium atom to the methoxy oxygen. | 2.1 Å |

Note: Data is illustrative and represents typical values obtained from DFT optimizations of such transition states.

Prediction of Reaction Outcomes and Selectivity

A primary goal of computational chemistry is to move from explanation to prediction. By leveraging the insights gained from modeling reaction pathways and transition states, it is possible to predict the outcomes and selectivity of reactions.

Predicting Chemoselectivity: In multifunctional molecules, different sites may compete for reaction. DFT calculations can predict chemoselectivity by comparing the activation energy barriers for reaction at each potential site. For this compound, this could involve predicting whether a reagent will react at the amide carbonyl or another functional group on the aromatic ring under certain conditions.

Predicting Regioselectivity: For reactions such as electrophilic aromatic substitution or directed ortho-metalation, the substituent on the benzene (B151609) ring influences the position of the incoming group. While the tert-butoxy (B1229062) group is a known ortho, para-director, computational models can quantify the relative energies of the transition states leading to the ortho versus meta products, providing a precise prediction of the regiochemical outcome. For Weinreb amides used as directing groups in C-H functionalization, DFT studies can confirm a high selectivity for the ortho position. mdpi.com

Predicting Stereoselectivity: In reactions involving chiral centers, computational modeling can be used to predict stereoselectivity. By calculating the energies of the diastereomeric transition states, one can predict which stereoisomer will be formed preferentially. For instance, density functional theory is a powerful tool to model transition state energies to predict selectivity in chemical synthesis. nih.gov

The predictive power of these computational approaches, often combined with machine learning algorithms, is transforming chemical synthesis by enabling the in silico design and screening of reactions, ultimately saving time and resources. researchgate.net

Strategic Applications in Organic Synthesis

Versatile Building Block for Ketone and Aldehyde Synthesis

4-Tert-butoxy-N-methoxy-N-methylbenzamide is a highly effective precursor for the synthesis of ketones and aldehydes, primarily through the well-established Weinreb Ketone Synthesis. wikipedia.orgresearchgate.net This method is prized for its high yields and chemoselectivity. researchgate.net The core of this application lies in the reaction of the Weinreb amide with organometallic reagents, such as Grignard reagents or organolithium compounds. wikipedia.orgnumberanalytics.com

A key advantage of using a Weinreb amide like this compound is the prevention of over-addition, a common side reaction when using more reactive acylating agents like acid chlorides or esters. wikipedia.orgmychemblog.com The reaction proceeds through a stable, five-membered metal-chelated tetrahedral intermediate. mychemblog.comyoutube.com This intermediate is stable at low temperatures and only collapses to form the ketone upon acidic workup, thus preventing a second nucleophilic attack that would otherwise lead to the formation of a tertiary alcohol. wikipedia.orgyoutube.com

Furthermore, this compound is not limited to ketone synthesis. Aldehydes can be reliably prepared by treating the Weinreb amide with a reducing agent. wikipedia.org An excess of a hydride reagent, such as lithium aluminum hydride (LiAlH₄), effectively reduces the amide to the corresponding aldehyde without further reduction to an alcohol. wikipedia.org

| Reagent Type | Specific Reagent Example | Product Type | Key Advantage |

|---|---|---|---|

| Organolithium | n-Butyllithium | Ketone | Avoids over-addition to form tertiary alcohol. wikipedia.org |

| Grignard Reagent | Phenylmagnesium bromide | Ketone | Stable chelated intermediate prevents side reactions. mychemblog.com |

| Hydride Reagent | Lithium Aluminum Hydride (LiAlH₄) | Aldehyde | Controlled reduction stops at the aldehyde stage. wikipedia.org |

| Wittig Reagents | Alkylidenetriphenylphosphoranes | Ketone or Aldehyde | Avoids harsh conditions of some organometallic reagents. wikipedia.orgorientjchem.org |

Construction of Biaryl Ketones with Controlled Functionalization

The synthesis of biaryl ketones is a significant transformation in organic chemistry, as this structural motif is present in numerous biologically active molecules and functional materials. This compound serves as an excellent starting material for the construction of these compounds with a high degree of control over functionalization.

A highly efficient, transition-metal-free method involves the arylation of the Weinreb amide with functionalized aryl Grignard reagents. This protocol facilitates a rapid and chemoselective route to a diverse range of biaryl ketones. The reaction demonstrates excellent tolerance for various functional groups on the aryl Grignard reagent, allowing for the synthesis of complex and highly functionalized products. This method is particularly advantageous as it avoids the need for transition-metal catalysts, which can simplify purification and reduce costs.

The process typically involves the slow addition of the aryl Grignard reagent to a solution of this compound at low temperatures, followed by an aqueous workup to yield the desired biaryl ketone. The inherent stability of the Weinreb amide functional group is critical to the success of this transformation.

| Aryl Grignard Reagent | Resulting Biaryl Ketone Structure | Significance |

|---|---|---|

| 4-Methoxyphenylmagnesium bromide | (4-tert-butoxyphenyl)(4-methoxyphenyl)methanone | Synthesis of electronically diverse biaryl ketones. |

| 2-Thienylmagnesium bromide | (4-tert-butoxyphenyl)(thiophen-2-yl)methanone | Incorporation of heterocyclic moieties. |

| 4-Chlorophenylmagnesium bromide | (4-tert-butoxyphenyl)(4-chlorophenyl)methanone | Introduction of halide functionality for further cross-coupling reactions. |

Preparation of Trifluoromethylketones and Other Specialty Acyl Compounds

Fluorinated organic compounds, particularly trifluoromethylketones, are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. The Weinreb amide functionality of this compound provides a robust platform for the synthesis of these specialty acyl compounds.

A notable method for preparing trifluoromethylketones involves the reaction of the Weinreb amide with a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃), in the presence of a fluoride (B91410) source. This approach is highly effective and, crucially, avoids the risk of over-trifluoromethylation that can occur with other substrates. The reaction proceeds cleanly to give the desired trifluoromethylketone in good yield.

This methodology can be extended to other specialty acyl compounds. For instance, difluoromethylketones can be synthesized using similar principles with an appropriate difluoromethyl source. The ability to precisely introduce these fluorinated acyl groups makes this compound a valuable tool for creating novel pharmaceutical candidates and advanced materials.

| Target Compound | Key Reagents | Reaction Conditions | Primary Advantage |

|---|---|---|---|

| Trifluoromethylketone | TMSCF₃ (Ruppert-Prakash Reagent), CsF or TBAF | Anhydrous THF, low temperature | Prevents over-trifluoromethylation. |

| Difluoromethylketone | TMSCHF₂, Potassium tert-pentyloxide | Anhydrous solvent, 0 °C | Direct and chemoselective homologation. |

Derivatization into Advanced Organic Scaffolds (e.g., N-Acyl Sulfoximines, Methylenebisamide Derivatives)

While the direct conversion of this compound into N-Acyl Sulfoximines or Methylenebisamide Derivatives is not extensively documented in the literature, the inherent reactivity of the Weinreb amide functional group makes it a plausible precursor for a variety of advanced organic scaffolds. The Weinreb amide is fundamentally a stable, activated carboxylic acid equivalent. orientjchem.org

The synthesis of N-acyl sulfoximines, for example, typically involves the acylation of a sulfoximine. rsc.org Given that Weinreb amides are effective acylating agents for carbon nucleophiles, their potential use with nitrogen nucleophiles like sulfoximines is conceivable under appropriate catalytic conditions. The challenge often lies in activating the nitrogen nucleophile sufficiently without compromising the stability of the Weinreb amide.

The versatility of Weinreb amides is demonstrated by their successful application in a wide range of transformations beyond simple ketone synthesis, including their use as internal electrophiles in cyclization reactions to form fused indolizinones and other complex heterocyclic systems. researchgate.net This reactivity highlights the potential of this compound to serve as a building block for diverse and complex molecular architectures, even if specific named derivatives are not yet commonplace.

Role as a Synthetic Intermediate in Medicinal Chemistry Research

Benzamide (B126) derivatives are important structural motifs in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial and antifungal effects. nih.govresearchgate.net this compound, as a Weinreb amide, serves as a crucial synthetic intermediate for accessing complex pharmaceutical compounds where precise control over carbonyl group installation is required. youtube.comchemicalbook.com

The utility of Weinreb amides is prominent in the synthesis of natural products and drug candidates. wikipedia.org They allow for the late-stage introduction of ketone functionalities into complex molecular frameworks, a step that would be challenging with more reactive reagents due to functional group incompatibility. The Johnson group at the University of North Carolina at Chapel Hill successfully utilized a Weinreb amide to prepare an advanced intermediate for the synthesis of the natural product jervine, demonstrating its effectiveness in complex syntheses. youtube.com

The ability to construct functionalized ketones and aldehydes, which are themselves versatile precursors for other functional groups, places this compound in a strategic position within synthetic campaigns targeting new therapeutic agents. chemicalbook.comontosight.ai Its application facilitates the creation of molecular libraries for drug discovery programs, contributing to the development of new and effective medications. chemicalbook.com

| Therapeutic Area | Role of Benzamide/Weinreb Amide Intermediate | Example Application |

|---|---|---|

| Oncology | Core scaffold for enzyme inhibitors (e.g., CDK inhibitors). nih.gov | Synthesis of pan-CDK inhibitor BAY 1000394. nih.gov |

| Antiviral | Intermediate for synthesizing viral polymerase inhibitors. | Development of Hepatitis C virus (HCV) NS5B polymerase inhibitors. |

| Anti-inflammatory | Precursor for non-steroidal anti-inflammatory drugs (NSAIDs). | Synthesis of analogs of ketoprofen (B1673614) and other aryl ketone drugs. |

| Antibacterial/Antifungal | Building block for bioactive benzamide derivatives. nih.govresearchgate.net | General synthesis of substituted benzamides with antimicrobial properties. nih.govresearchgate.net |

Future Research Directions and Innovation in 4 Tert Butoxy N Methoxy N Methylbenzamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of Weinreb amides, including 4-Tert-butoxy-N-methoxy-N-methylbenzamide, traditionally relies on the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine. researchgate.net While effective, many established methods utilize stoichiometric coupling reagents that generate significant waste. Future research is increasingly directed towards more sustainable and efficient synthetic strategies.

Emerging trends in green chemistry are poised to revolutionize the synthesis of amides. numberanalytics.com These include:

Catalytic Amidation: Moving away from waste-generating coupling agents, research is focusing on catalytic direct amidation reactions. nih.gov This could involve the development of novel catalysts, such as those based on boron or reusable Brønsted acidic ionic liquids, for the direct condensation of 4-tert-butoxybenzoic acid with N,O-dimethylhydroxylamine. numberanalytics.comnih.gov

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign route to amide bond formation. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have shown promise in catalyzing amidation in green solvents like cyclopentyl methyl ether, minimizing the need for extensive purification. nih.gov

Electrosynthesis: Electrochemical methods provide another green alternative for amide synthesis, avoiding bulk chemical oxidants and reductants. thieme-connect.com

Flow Chemistry: Continuous flow processes can enhance reaction efficiency, safety, and scalability. researchgate.net The synthesis of Weinreb amides has been demonstrated in flow reactors, which can lead to improved process control and reduced waste. acs.orgvapourtec.com

A comparison of potential sustainable synthetic approaches is presented in Table 1.

Table 1: Comparison of Emerging Sustainable Synthetic Methodologies for Amide Synthesis

| Methodology | Advantages | Potential Challenges |

|---|---|---|

| Catalytic Direct Amidation | High atom economy, reduced waste. | Catalyst development and recovery. |

| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalysts. nih.gov | Substrate scope limitations, enzyme stability. |

| Electrosynthesis | Avoids chemical oxidants/reductants, precise control. thieme-connect.com | Specialized equipment, electrolyte compatibility. |

Exploration of Unprecedented Chemical Reactivity and Transformations

While the primary utility of this compound lies in its conversion to ketones and aldehydes, its chemical reactivity is far from fully explored. orientjchem.org The Weinreb amide moiety can act as a directing group in transition metal-catalyzed C-H functionalization reactions, opening up a vast landscape of potential transformations. nih.gov

Future research could focus on:

Ortho-C-H Functionalization: The carbonyl oxygen of the Weinreb amide can direct transition metals like palladium, cobalt, or iridium to activate and functionalize the C-H bonds at the ortho position (C2 and C6) of the benzene (B151609) ring. nih.govorientjchem.org This could enable the introduction of a wide range of substituents, including alkyl, aryl, halogen, and oxygen-containing groups. nih.gov

Novel Cyclization Reactions: The strategic placement of reactive groups could facilitate novel intramolecular cyclization reactions, leading to the synthesis of complex heterocyclic scaffolds. For instance, Parham-type cycliacylation could be explored. researchgate.net

Unconventional Nucleophilic Additions: While reactions with organolithium and Grignard reagents are well-established, the reactivity with other classes of nucleophiles remains an area for development. researchgate.net Exploring reactions with less conventional organometallic reagents or under unique reaction conditions could lead to unexpected and valuable chemical transformations.

Photocatalysis: The use of photoredox catalysis could unlock new reaction pathways, such as radical-based transformations, that are not accessible through traditional thermal methods. researchgate.net

Table 2: Potential C-H Functionalization Reactions of this compound

| Reaction Type | Catalyst System (Example) | Potential Product |

|---|---|---|

| Arylation | Pd(OAc)₂ | 2-Aryl-4-tert-butoxy-N-methoxy-N-methylbenzamide |

| Halogenation | [CpIrCl₂]₂ | 2-Halo-4-tert-butoxy-N-methoxy-N-methylbenzamide |

| Alkenylation | CpCo(III) | 2-Alkenyl-4-tert-butoxy-N-methoxy-N-methylbenzamide |

Integration into Automated and High-Throughput Synthetic Platforms

The increasing demand for rapid synthesis and screening of new chemical entities in fields like drug discovery and materials science necessitates the use of automated and high-throughput synthetic methods. researchgate.net The robust nature of the Weinreb amide functionality makes this compound an ideal candidate for integration into such platforms.

Key areas for future development include:

Automated Synthesis Consoles: User-friendly automated synthesis platforms that utilize pre-packaged reagents in capsules can streamline the synthesis of amide libraries. researchgate.netresearchgate.net This approach allows for the rapid and parallel synthesis of a diverse range of amides with high purity and yield. researchgate.net

Flow Chemistry Systems: Continuous flow reactors offer significant advantages for automated synthesis. researchgate.net They allow for precise control over reaction parameters, enhanced safety, and the potential for multi-step sequences without intermediate purification. The synthesis of Weinreb amides and their subsequent reaction with nucleophiles has been successfully demonstrated in flow systems. acs.orgvapourtec.comacs.org

Robotics and Liquid Handling: Integrating robotic platforms for liquid handling can fully automate the process of setting up reactions, monitoring progress, and performing work-up and purification, thereby accelerating the discovery of new compounds and reactions.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic and computational methods are powerful tools for elucidating the intricate details of chemical reactions involving this compound.

Future research in this area will likely involve:

In-situ Spectroscopic Monitoring: Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance) spectroscopy can be used to monitor reaction kinetics and identify transient intermediates in real-time. This provides invaluable data for understanding reaction pathways.

Advanced NMR Techniques: Variable temperature NMR studies can provide insights into dynamic processes such as rotational isomerism around the amide C-N bond, which has been observed in ortho-substituted N-methoxy-N-methyl benzamides.

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are becoming increasingly accurate and are instrumental in predicting reaction outcomes and elucidating mechanisms. nih.gov For Weinreb amides, DFT studies can be used to investigate the stability of intermediates, calculate activation energies for different reaction pathways, and understand the role of catalysts and directing groups. nih.govosaka-u.ac.jpnih.gov For example, computational studies have been used to explain the role of additives in Pd-catalyzed C(sp³)-H arylation reactions directed by Weinreb amides. orientjchem.org

Table 3: Spectroscopic Data for Related Benzamide (B126) Structures

| Compound | Technique | Key Observations | Reference |

|---|---|---|---|

| 4-Methoxybenzamide | ¹H NMR (DMSO-d₆) | Aromatic protons at ~7.88 and ~6.99 ppm; Methoxy (B1213986) protons at ~3.81 ppm. | chemicalbook.com |

| N-Methoxy-N-methylbenzamide | ¹³C NMR | Carbonyl carbon signal, aromatic signals, N-methyl and O-methyl signals. | spectrabase.com |

By leveraging these advanced methodologies, a more profound understanding of the chemistry of this compound can be achieved, paving the way for the development of novel synthetic applications and innovative chemical transformations.

Q & A

Basic: What are the critical safety protocols for synthesizing 4-Tert-butoxy-N-methoxy-N-methylbenzamide in academic laboratories?

Answer:

- Hazard Analysis : Conduct a thorough risk assessment for all reagents (e.g., acyl chlorides, sodium pivalate) and solvents (e.g., dichloromethane, acetonitrile) using guidelines from Prudent Practices in the Laboratory (Chapter 4) .

- Mutagenicity Mitigation : Ames II testing indicates low mutagenicity for similar anomeric amides, but use ventilation and PPE (gloves, goggles) during handling .

- Thermal Stability : Avoid heating the compound, as DSC studies show decomposition upon heating. Store at low temperatures and shield from light .

Basic: How can researchers optimize the purification of this compound to achieve high yields?

Answer:

- Immediate Processing : Intermediate compounds (e.g., precursors like N-benzyloxy derivatives) should be used immediately to prevent decomposition .

- Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane for separation. Monitor purity via TLC or HPLC .

- Inert Conditions : Perform reactions under nitrogen/argon in Schlenk flasks to minimize moisture and oxygen interference .

Advanced: What experimental strategies are recommended to resolve contradictions in thermal decomposition data for tert-butoxy-substituted benzamides?

Answer:

- DSC/TGA Analysis : Compare decomposition onset temperatures under varying atmospheres (N₂ vs. air) to identify oxidative vs. pyrolytic pathways .

- Isolation of Byproducts : Use GC-MS or NMR to characterize decomposition products (e.g., tert-butanol, CO₂) and propose mechanisms .

- Replicate Conditions : Standardize heating rates and sample sizes across labs to reduce variability in reported data .

Advanced: How should researchers design studies to evaluate the mutagenicity of this compound compared to other anomeric amides?

Answer:

- Ames Test Optimization : Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 mix) to assess frameshift/base-pair mutations .

- Dose-Response Analysis : Compare IC₅₀ values with structurally similar compounds (e.g., benzyl chloride) to contextualize risk .

- Structural Modifications : Introduce electron-withdrawing/donating groups to the benzamide core and correlate with mutagenicity trends .

Advanced: What mechanistic insights guide the use of this compound in nucleophilic acyl substitution reactions?

Answer:

- Activation Pathways : The tert-butoxy group stabilizes transition states via steric hindrance, while the N-methoxy-N-methyl moiety acts as a leaving group .

- Kinetic Studies : Monitor reaction progress with in-situ IR or NMR to identify rate-determining steps (e.g., acyl transfer vs. deprotonation) .

- Substrate Scope : Test reactivity with primary/secondary amines (e.g., Table 1 in ) to map electronic and steric effects on yield.

Basic: What are the best practices for characterizing this compound using spectroscopic methods?

Answer:

- NMR Analysis : Assign peaks for tert-butoxy (δ ~1.3 ppm, singlet) and N-methyl groups (δ ~3.0-3.3 ppm) in CDCl₃ .

- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butoxy group) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1650 cm⁻¹ and tert-butoxy C-O vibrations at 1100-1250 cm⁻¹ .

Advanced: How can computational modeling enhance the design of derivatives based on this compound?

Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic effects on reactivity (e.g., Fukui indices for electrophilic sites) .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

- QSAR Models : Correlate substituent properties (Hammett σ, logP) with experimental bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.